7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
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Overview
Description
7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic organic compound with the molecular formula C14H16F2N2. This compound is part of the tetrahydrocarbazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired tetrahydrocarbazole structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine and fluorine positions, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The reaction conditions vary depending on the desired product, with factors such as temperature, solvent, and reactant concentration playing crucial roles.
Major Products Formed
The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrocarbazole derivatives such as:
- 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
- 5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 1-Keto-1,2,3,4-tetrahydrocarbazole
Uniqueness
7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to the presence of fluorine atoms at the 7 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The dimethylamine group also contributes to its distinct properties compared to other tetrahydrocarbazole derivatives.
Properties
CAS No. |
60481-25-6 |
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Molecular Formula |
C14H16F2N2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C14H16F2N2/c1-18(2)8-3-6-12-10(7-8)9-4-5-11(15)13(16)14(9)17-12/h4-5,8,17H,3,6-7H2,1-2H3 |
InChI Key |
UISNPIRBSCYTRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=C(C=C3)F)F |
Origin of Product |
United States |
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